molecular formula C10H17NO3 B025813 (S)-4-(1-Isopropyl)-3-(1-oxobutyl)-2-oxazolidinone CAS No. 80697-93-4

(S)-4-(1-Isopropyl)-3-(1-oxobutyl)-2-oxazolidinone

Cat. No. B025813
CAS RN: 80697-93-4
M. Wt: 199.25 g/mol
InChI Key: ROUBSHUEYGPLRH-MRVPVSSYSA-N
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Description

(S)-4-(1-Isopropyl)-3-(1-oxobutyl)-2-oxazolidinone, also known as linezolid, is an antibiotic that belongs to the oxazolidinone class. It was first approved by the FDA in 2000 for the treatment of infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREF). Linezolid has been widely used in clinical settings due to its broad-spectrum activity, low toxicity, and good pharmacokinetic profile.

Mechanism Of Action

Linezolid works by inhibiting bacterial protein synthesis through binding to the 23S ribosomal RNA of the bacterial ribosome. This prevents the formation of the functional ribosome and the subsequent translation of proteins, leading to bacterial cell death.

Biochemical And Physiological Effects

Linezolid has been shown to have low toxicity and good pharmacokinetic properties. It is well-absorbed after oral administration and has good tissue penetration. Linezolid is metabolized in the liver and excreted primarily in the urine. Linezolid has been shown to have minimal effects on human cells, including bone marrow cells and mitochondria.

Advantages And Limitations For Lab Experiments

Linezolid has several advantages for use in lab experiments. It has broad-spectrum activity against Gram-positive bacteria, including drug-resistant strains. It has low toxicity and good pharmacokinetic properties, making it suitable for use in animal models. However, (S)-4-(1-Isopropyl)-3-(1-oxobutyl)-2-oxazolidinone has some limitations, including its high cost and the potential for the development of resistance.

Future Directions

There are several future directions for the research and development of (S)-4-(1-Isopropyl)-3-(1-oxobutyl)-2-oxazolidinone. One area of focus is the development of new analogs with improved activity and lower toxicity. Another area of focus is the study of the mechanisms of resistance to (S)-4-(1-Isopropyl)-3-(1-oxobutyl)-2-oxazolidinone and the development of strategies to overcome resistance. Additionally, there is interest in the use of (S)-4-(1-Isopropyl)-3-(1-oxobutyl)-2-oxazolidinone in combination therapy for the treatment of bacterial infections.

Scientific Research Applications

Linezolid has been extensively studied for its antibacterial activity against Gram-positive bacteria, particularly MRSA and VREF. In addition, (S)-4-(1-Isopropyl)-3-(1-oxobutyl)-2-oxazolidinone has also been shown to have activity against other bacteria, such as Streptococcus pneumoniae, Streptococcus pyogenes, and Mycobacterium tuberculosis. Linezolid has been used in a variety of clinical settings, including skin and soft tissue infections, pneumonia, and bacteremia.

properties

IUPAC Name

(4S)-3-butanoyl-4-propan-2-yl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-4-5-9(12)11-8(7(2)3)6-14-10(11)13/h7-8H,4-6H2,1-3H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROUBSHUEYGPLRH-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1C(COC1=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)N1[C@H](COC1=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20438189
Record name (4S)-3-Butanoyl-4-(propan-2-yl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-(1-Isopropyl)-3-(1-oxobutyl)-2-oxazolidinone

CAS RN

80697-93-4
Record name (4S)-3-Butanoyl-4-(propan-2-yl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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